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Compound of Interest

Compound Name: 4-Ethoxynicotinaldehyde

Cat. No.: B595006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-ethoxynicotinaldehyde, a molecule of interest in medicinal chemistry and materials

science. Due to the limited availability of a complete, published experimental dataset for this

specific compound, this document outlines the anticipated Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of

spectroscopy and data from structurally analogous compounds. Furthermore, detailed

experimental protocols for acquiring such data are provided to guide researchers in their

analytical workflows.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for 4-
ethoxynicotinaldehyde. These predictions are derived from the analysis of similar molecules,

including 4-alkoxy-substituted pyridines and aromatic aldehydes, and are intended to serve as

a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Ethoxynicotinaldehyde
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde-H 9.8 - 10.0 s -

Pyridine-H (ortho to

CHO)
8.5 - 8.7 s -

Pyridine-H (meta to

CHO)
8.2 - 8.4 d 5.0 - 6.0

Pyridine-H (ortho to

OEt)
6.8 - 7.0 d 5.0 - 6.0

O-CH₂-CH₃ 4.0 - 4.2 q 7.0

O-CH₂-CH₃ 1.3 - 1.5 t 7.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Ethoxynicotinaldehyde

Carbon Chemical Shift (δ, ppm)

C=O 190 - 195

Pyridine-C-OEt 160 - 165

Pyridine-C-CHO 150 - 155

Pyridine-CH (ortho to CHO) 150 - 155

Pyridine-CH (meta to CHO) 140 - 145

Pyridine-CH (ortho to OEt) 110 - 115

O-CH₂-CH₃ 63 - 68

O-CH₂-CH₃ 14 - 16

Table 3: Predicted IR Absorption Data for 4-Ethoxynicotinaldehyde
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Functional Group Absorption Range (cm⁻¹) Intensity

C-H (aromatic) 3000 - 3100 Medium

C-H (aldehyde) 2720 - 2820 Medium, often two bands

C=O (aldehyde) 1690 - 1715 Strong

C=N, C=C (aromatic ring) 1550 - 1600 Medium to Strong

C-O (ether) 1200 - 1250 (asymmetric) Strong

C-O (ether) 1000 - 1050 (symmetric) Medium

Table 4: Predicted Mass Spectrometry Data for 4-Ethoxynicotinaldehyde

Ion m/z (expected) Description

[M]⁺ 151.06 Molecular Ion

[M-H]⁺ 150.05 Loss of a hydrogen radical

[M-CHO]⁺ 122.06 Loss of the formyl radical

[M-C₂H₅]⁺ 122.04 Loss of the ethyl radical

[C₅H₄NO]⁺ 94.03 Pyridine ring fragment

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of 4-ethoxynicotinaldehyde.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of the solid 4-ethoxynicotinaldehyde sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, as the ¹³C nucleus is less abundant and less

sensitive.

Spectral Width: 0-200 ppm.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the

molecular structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-ethoxynicotinaldehyde.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 4-ethoxynicotinaldehyde sample directly onto the ATR

crystal.

Apply pressure using the built-in press to ensure good contact between the sample and

the crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Mode: Transmittance or Absorbance.

Data Acquisition and Analysis:

Record a background spectrum of the empty, clean ATR crystal.

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum.

Identify the characteristic absorption bands and correlate them to specific functional

groups (e.g., C=O, C-O, aromatic C-H).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-
ethoxynicotinaldehyde.

Methodology:

Sample Preparation:

Prepare a dilute solution of 4-ethoxynicotinaldehyde (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation and Ionization:

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or

Orbitrap) is preferred for accurate mass measurements.

Ionization Source: Electrospray Ionization (ESI) is a common technique for polar

molecules. Electron Impact (EI) can also be used for more volatile and thermally stable

compounds, often providing more extensive fragmentation.

Instrument Parameters (ESI-MS):

Ionization Mode: Positive ion mode is typically used for pyridine-containing compounds.

Capillary Voltage: 3-5 kV.
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Nebulizing Gas Flow Rate: Adjusted to obtain a stable spray.

Drying Gas Temperature: 200-350 °C.

Mass Range: m/z 50 - 500.

Data Acquisition and Analysis:

Inject the sample solution into the mass spectrometer.

Acquire the mass spectrum.

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to gain structural information. For more detailed

analysis, tandem mass spectrometry (MS/MS) can be performed by isolating the

molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of

4-ethoxynicotinaldehyde.
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Caption: Workflow for the spectroscopic characterization of 4-ethoxynicotinaldehyde.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethoxynicotinaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595006#4-ethoxynicotinaldehyde-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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